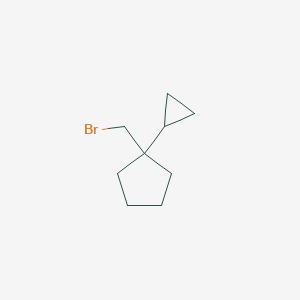
1-(Bromomethyl)-1-cyclopropylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-cyclopropylcyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopropylcyclopentane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-cyclopropylcyclopentane typically involves the bromination of cyclopropylcyclopentane. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-cyclopropylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of cyclopropylcyclopentanone or related ketones.
Reduction: Formation of cyclopropylcyclopentane.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-1-cyclopropylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-cyclopropylcyclopentane involves its interaction with nucleophiles, leading to substitution reactions. The bromomethyl group acts as an electrophile, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is crucial for its applications in organic synthesis and drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)-1-cyclopropylcyclopentane
- 1-(Iodomethyl)-1-cyclopropylcyclopentane
- 1-(Hydroxymethyl)-1-cyclopropylcyclopentane
Uniqueness
1-(Bromomethyl)-1-cyclopropylcyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C9H15Br |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-cyclopropylcyclopentane |
InChI |
InChI=1S/C9H15Br/c10-7-9(8-3-4-8)5-1-2-6-9/h8H,1-7H2 |
Clave InChI |
LNBIBMUTJOYGFI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CBr)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B13200764.png)


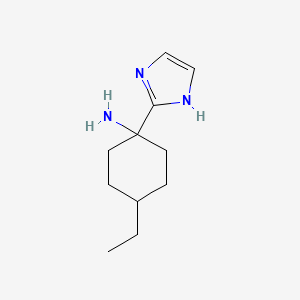

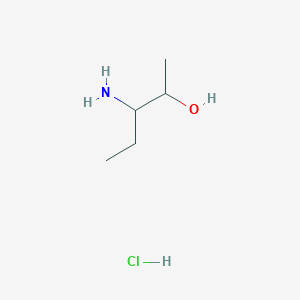
![4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)
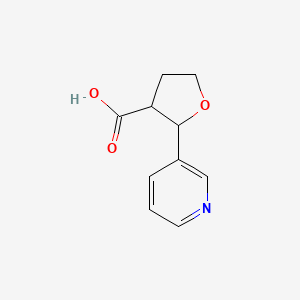

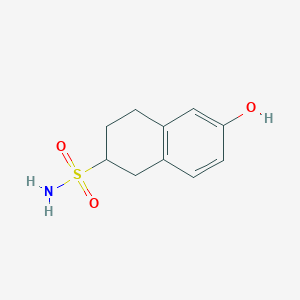
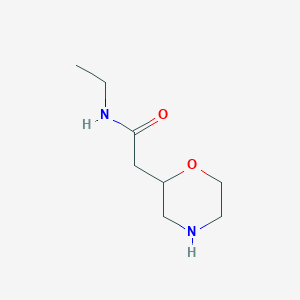
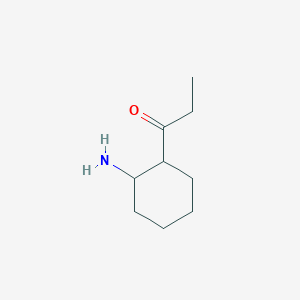

![2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
